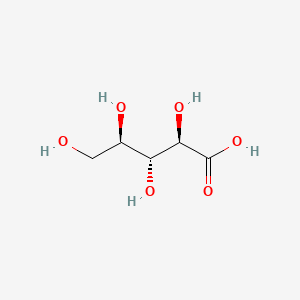
Bisphenol A bis(2-hydroxyethyl ether) diacrylate
概要
説明
Synthesis Analysis
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate involves primarily two methodologies: the hydroxyethylation of bisphenol A and the chemical recycling of polycarbonate. The hydroxyethylation route employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate to introduce hydroxyethyl groups into bisphenol A.Molecular Structure Analysis
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is also known as 2,2-bis(2-hydroxyethyl)bisphenol A diacrylate, and its chemical formula is C14H20O4. Its IUPAC name is 2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate.Chemical Reactions Analysis
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is used in the formation of solid polymer-based electrolytes which can be used for electrochemical applications . It is also used in the formation of interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin.Physical And Chemical Properties Analysis
Bisphenol A bis(2-hydroxyethyl ether) diacrylate has a molecular weight of 424.5 g/mol. It is a monomer with two hydroxyethyl ether groups attached to the bisphenol A molecule. The ether groups provide a higher degree of solubility in organic solvents, which makes it suitable for use in a variety of polymer applications.科学的研究の応用
Acrylic Resins
This compound is used in the production of acrylic resins . It is used in the production of UV-cured printing inks, lacquers, paints, varnishes, and glues .
Dental Applications
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is used in the production of dental adhesives . It is used in the synthesis of bisphenol a BIS-2-hydroxypropylmethacrylate (BISGMA) and diethylchlorophosphate and 2-hydroxyethylmethacrylate (DECP-HEMA) .
Electrochemical Applications
This compound is majorly used in the formation of solid polymer-based electrolytes which can be used for electrochemical applications .
Shape-Memory Polymers
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is used in the synthesis of acrylate-based shape-memory materials . These materials show excellent shape recovery and shape fixity ratios, and very high recovery velocities under transient temperature conditions .
3D Printing
Bisphenol A ethoxylate diacrylate is widely used as a precursor to fabricate tissue-mimicking materials for 3D printing .
Cross-linked Gel Electrolytes
This compound is used in the production of cross-linked gel electrolytes .
Photopolymerization Process
Bisphenol A ethoxylate diacrylate is used to synthesize copolymers via the photopolymerization process .
作用機序
Target of Action
Bisphenol A bis(2-hydroxyethyl ether) diacrylate, also known as Bisphenol A ethoxylate diacrylate, is primarily used as a cross-linking monomer . Its primary targets are polymeric systems, where it is used to improve their mechanical properties .
Mode of Action
This compound interacts with its targets by forming cross-links within the polymeric system . This interaction results in an enhancement of the mechanical properties of the system .
Biochemical Pathways
It is known that the compound plays a significant role in the formation of solid polymer-based electrolytes, which can be used for electrochemical applications .
Result of Action
The primary result of the action of Bisphenol A bis(2-hydroxyethyl ether) diacrylate is the improvement of the mechanical properties of the polymeric system . This is achieved through the formation of cross-links within the system, which enhances its structural integrity .
Action Environment
The action, efficacy, and stability of Bisphenol A bis(2-hydroxyethyl ether) diacrylate can be influenced by various environmental factors. For instance, exposure to ultraviolet radiation can affect the durability of the polyurethane films in which the compound is used . Furthermore, the compound’s synthesis involves the hydroxyethylation of bisphenol A, a process that employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate. These agents can potentially influence the compound’s action and stability.
Safety and Hazards
将来の方向性
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is majorly used in the formation of solid polymer-based electrolytes which can be used for electrochemical applications . It is also used in the formation of interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin. This highlights its potential for future applications in the field of polymer materials.
特性
IUPAC Name |
2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUNIDGEMNBBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58738-89-9, 80164-51-8 | |
| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58738-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80164-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6066991 | |
| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64401-02-1, 24447-78-7 | |
| Record name | Ethoxylated bisphenol A diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24447-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A bis(2-(acryloyloxy)ethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)









![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)
